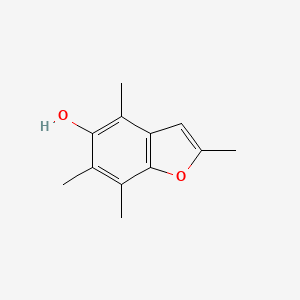

5-Benzofuranol, 2,4,6,7-tetramethyl-

Beschreibung

BenchChem offers high-quality 5-Benzofuranol, 2,4,6,7-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzofuranol, 2,4,6,7-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,4,6,7-tetramethyl-1-benzofuran-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-6-5-10-9(4)11(13)7(2)8(3)12(10)14-6/h5,13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBMXGPYYNNQKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C(=C(C(=C2C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235321 |

Source

|

| Record name | 5-Benzofuranol, 2,4,6,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-45-9 |

Source

|

| Record name | 5-Benzofuranol, 2,4,6,7-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085979459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzofuranol, 2,4,6,7-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-Benzofuranol, 2,4,6,7-tetramethyl- physical and chemical properties

An In-depth Technical Guide to 5-Benzofuranol, 2,4,6,7-tetramethyl-: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel compound 5-Benzofuranol, 2,4,6,7-tetramethyl-. Given the limited availability of direct experimental data for this specific molecule, this document outlines a strategic approach for its synthesis, purification, and characterization, drawing upon established principles of benzofuran chemistry and predictive modeling. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the potential of highly substituted benzofuran scaffolds.

Introduction: The Benzofuran Scaffold in Modern Chemistry

Benzofurans are a class of heterocyclic compounds that are present in a wide array of natural products and synthetically developed molecules with significant biological activities.[1] The benzofuran nucleus is a key pharmacophore, with derivatives exhibiting anti-inflammatory, anticancer, antiviral, and antifungal properties.[2] The therapeutic potential of these compounds has spurred extensive research into the development of novel synthetic methodologies to access diverse substitution patterns on the benzofuran ring system. This guide focuses on a specific, highly substituted derivative, 5-Benzofuranol, 2,4,6,7-tetramethyl-, as a case study to illustrate the workflow from conceptualization to potential application.

Predicted Physicochemical Properties

| Property | Predicted Value | Data Source |

| Molecular Formula | C12H14O2 | PubChem[3] |

| Molecular Weight | 190.24 g/mol | PubChem[3] |

| Monoisotopic Mass | 190.09938 Da | PubChem[3] |

| XlogP | 3.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 33.4 Ų | PubChem |

Note: These properties are computationally predicted and await experimental verification.

Proposed Synthetic Strategy

The synthesis of polysubstituted benzofurans can be approached through various established methods. A plausible and regioselective route to 5-Benzofuranol, 2,4,6,7-tetramethyl- is proposed, leveraging a multi-step sequence that allows for precise control over the substitution pattern.

Caption: Proposed synthesis pathway for 5-Benzofuranol, 2,4,6,7-tetramethyl-.

Experimental Protocol: A Step-by-Step Approach

-

Alkylation of 2,3,5-Trimethylhydroquinone:

-

To a solution of 2,3,5-trimethylhydroquinone in a suitable aprotic solvent (e.g., acetone, THF), add a non-nucleophilic base (e.g., potassium carbonate).

-

Slowly add 2-chloro-3-oxobutanoate at room temperature and stir the reaction mixture until completion (monitored by TLC).

-

Perform an aqueous workup and extract the product with an organic solvent. Purify the resulting intermediate ester by column chromatography.

-

-

Intramolecular Cyclization:

-

Treat the purified ester with a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) at elevated temperatures. This promotes an intramolecular Friedel-Crafts-type acylation to form the furanone ring.

-

Carefully quench the reaction and isolate the crude 2,4,6,7-tetramethyl-5-hydroxybenzofuran-3(2H)-one.

-

-

Reduction of the Furanone:

-

The furanone intermediate can be reduced to the target benzofuranol using a suitable reducing agent, such as sodium borohydride.

-

The reaction should be carried out in an alcoholic solvent at low temperatures to control reactivity.

-

After completion, the reaction is quenched, and the final product, 5-Benzofuranol, 2,4,6,7-tetramethyl-, is isolated and purified.

-

Characterization and Analytical Workflow

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow is recommended:

Caption: Analytical workflow for the characterization of 5-Benzofuranol, 2,4,6,7-tetramethyl-.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the four methyl groups, a singlet for the aromatic proton, and a signal for the hydroxyl proton. The chemical shifts will be indicative of their positions on the benzofuran ring.

-

¹³C NMR: The carbon NMR will display signals corresponding to the twelve carbon atoms in the molecule, including the aromatic and aliphatic carbons of the benzofuran core and the methyl substituents.

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C12H14O2 with a high degree of accuracy.[3]

-

Infrared Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band for the hydroxyl (-OH) group and absorptions corresponding to the C-O stretching of the furan ring and C-H bonds of the methyl groups.

Potential Biological Activity and Applications

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities.[4] Substituted benzofurans have been investigated for their potential as:

-

Anticancer Agents: Many benzofuran derivatives have demonstrated antiproliferative effects through various mechanisms, including the induction of apoptosis.[4]

-

Anti-inflammatory Agents: The benzofuran nucleus is present in compounds with potent anti-inflammatory properties.[1]

-

Antioxidants: The phenolic hydroxyl group in 5-benzofuranol suggests potential antioxidant activity.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities of 5-Benzofuranol, 2,4,6,7-tetramethyl-.

Safety and Handling

While specific toxicity data for 5-Benzofuranol, 2,4,6,7-tetramethyl- is unavailable, it is prudent to handle this compound with care, following standard laboratory safety procedures. Based on safety data for related benzofuran derivatives, the following precautions are recommended[5][6]:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

In case of exposure, seek immediate medical attention.

Conclusion

5-Benzofuranol, 2,4,6,7-tetramethyl- represents a novel and intriguing target for chemical synthesis and biological evaluation. This guide provides a comprehensive framework for its preparation, characterization, and potential applications, based on established principles of benzofuran chemistry. The successful synthesis and characterization of this compound will contribute to the growing body of knowledge on substituted benzofurans and may pave the way for the discovery of new therapeutic agents.

References

-

PubChem. 5-benzofuranol, 2,4,6,7-tetramethyl-. National Center for Biotechnology Information. Available from: [Link]

-

Safety Data Sheet. (Provided for a related benzofuran compound). Available from: [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research. Available from: [Link]

-

PubChem. 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol. National Center for Biotechnology Information. Available from: [Link]

-

CAS Common Chemistry. 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone. Available from: [Link]

-

Cheméo. 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R)-. Available from: [Link]

-

NIST WebBook. 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R)-. National Institute of Standards and Technology. Available from: [Link]

-

NIST WebBook. 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl-. National Institute of Standards and Technology. Available from: [Link]

-

Beaudry Research Group. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available from: [Link]

-

SpectraBase. Benzofuran, 2,3-dihydro-2,2,5,6-tetramethyl-. Available from: [Link]

-

MedCrave. Mini review on important biological properties of benzofuran derivatives. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of Benzofurans. Available from: [Link]

Sources

Literature review on substituted benzofuran biological activity

An In-depth Technical Guide to the Biological Activities of Substituted Benzofurans

Executive Summary

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are abundant in nature and have been the subject of extensive synthetic efforts, leading to a vast library of compounds with diverse and potent biological activities.[1][2][3] This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the significant therapeutic potential of substituted benzofurans. We will delve into the core biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. For each area, we will explore the underlying mechanisms of action, critical structure-activity relationships (SAR), and present representative experimental protocols for their evaluation.

Introduction: The Benzofuran Scaffold

The benzofuran nucleus is a versatile structural motif found in numerous natural products and synthetic compounds.[1] Natural sources include plants from families like Asteraceae and Leguminosae, from which compounds like ailanthoidol and moracins have been isolated.[1][4] The inherent physicochemical properties and the ability to introduce a wide array of substituents at various positions on the ring system allow for the fine-tuning of pharmacological profiles. This has made benzofuran derivatives attractive candidates for drug discovery, with several compounds entering clinical use, such as the antiarrhythmic agent amiodarone and the anticancer drug fruquintinib.[1][4] The broad spectrum of activities, ranging from cytotoxicity against cancer cells to modulation of central nervous system targets, underscores the importance of this scaffold in the development of novel therapeutics.[2][5][6]

Synthetic Strategies for Biologically Active Benzofurans

The generation of diverse benzofuran libraries for biological screening relies on robust and flexible synthetic methodologies. Classical methods often involve the condensation of phenols with α-haloketones. However, modern organic synthesis has introduced more sophisticated and efficient strategies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling and Larock-type cyclizations, have become powerful tools for constructing the benzofuran core with high precision and yield.[7][8][9] These methods allow for the strategic introduction of substituents that are crucial for biological activity.

Anticancer Activity

Substituted benzofurans have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines through various mechanisms, including the inhibition of crucial signaling pathways like VEGFR-2 and the induction of apoptosis.[4][10]

Mechanism of Action & Structure-Activity Relationship (SAR)

A primary target for many anticancer benzofuran derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[11] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

Key SAR insights include:

-

Hybridization: Creating hybrid molecules by combining the benzofuran scaffold with other pharmacophores like chalcones, sulfonamides, or piperazines often enhances cytotoxic effects.[2][4]

-

Substitution Pattern: The presence of a phenolic hydroxyl group is often crucial for activity.[2] Electron-withdrawing groups, such as nitro or chloro groups, on substituents can increase binding interactions and boost anticancer potency.[2]

-

Positional Importance: For benzofuran-2-carboxamide derivatives, the presence of an N-phenethyl carboxamide moiety significantly improves antiproliferative activity, which can be further enhanced by a morpholinyl group at the para-position of the N-phenethyl ring.[10]

Quantitative Data: Anticancer Activity

| Compound Class | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzofuran-Chalcone | 4-chloro-6,7-dimethoxy-quinazoline at C5 | HeLa (Cervical) | 5.61 | [4] |

| Benzofuran-Chalcone | 4-chloro-6,7-dimethoxy-quinazoline at C5 | HCC1806 (Breast) | 5.93 | [4] |

| 3-Amidobenzofuran | Varies | MDA-MB-231 (Breast) | 3.01 | [10] |

| Benzofuran-Carboxamide | N-(4-morpholinophenethyl) | MCF-7 (Breast) | 0.70 - 1.8 | [10] |

| 3-Methyl-benzofuran | p-methoxy group | A549 (Lung) | 1.48 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is a proxy for cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test benzofuran derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting viability against compound concentration.

Antimicrobial Activity

Benzofuran derivatives exhibit a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria and fungi.[12][13] Their mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes like DNA gyrase.[14][15]

Mechanism of Action & Structure-Activity Relationship (SAR)

The antimicrobial efficacy of benzofurans is highly dependent on the substitution pattern on both the furan and benzene rings.[16]

Key SAR insights include:

-

Hydroxyl and Halogen Groups: The presence of a hydroxyl group, particularly at the C-6 position, confers excellent antibacterial activity.[13] Bromo substituents, especially at C-5 of the benzofuran ring and C-4 of a phenyl substituent, also lead to potent antibacterial and antifungal effects.[14]

-

Positional Influence: Substitutions at the C-3 and C-6 positions have been found to greatly impact antibacterial activity and strain specificity.[13]

-

Hybrid Structures: Incorporating other heterocyclic moieties such as thiazole, pyrazoline, or oxadiazole can significantly enhance antimicrobial potency.[13][14]

Quantitative Data: Antimicrobial Activity

| Compound Class | Key Substituents | Pathogen | MIC (µg/mL) | Reference |

| 3-Methanone-benzofuran | Hydroxyl at C-4 | S. aureus | 0.39 | [13] |

| 3-Methanone-benzofuran | Hydroxyl at C-6 | S. aureus, MRSA | 0.78 - 3.12 | [13] |

| Aza-benzofuran | - | S. aureus | 12.5 | [17] |

| Aza-benzofuran | - | S. typhimurium | 12.5 | [17] |

| Benzofuran Ketoxime | Cyclobutyl group | C. albicans | 0.625 - 2.5 | [14] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound. This brings the final volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic like Ciprofloxacin or Ampicillin should be used as a reference.[16][18]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[12][17]

Anti-inflammatory Activity

Inflammation is a key host defense response, but chronic inflammation contributes to numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating key signaling pathways such as NF-κB and MAPK.[6][19]

Mechanism of Action & Structure-Activity Relationship (SAR)

Many benzofurans exert their effects by down-regulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Key SAR insights include:

-

Heterocyclic Hybrids: Fusing the benzofuran core with nitrogen-containing heterocycles like piperazine, imidazole, or tetrazole can yield potent anti-inflammatory agents.[19]

-

Double Bonds: The presence of a double bond between C-2 and C-3 in certain aza-benzofuran structures can confer superior anti-inflammatory activity compared to the saturated analogue.[20]

-

Amide Derivatives: Benzofuran-2-carboxamido acetic acid derivatives have shown strong inhibition of paw edema in animal models.[12]

Quantitative Data: Anti-inflammatory Activity

| Compound Class | Assay | IC₅₀ (µM) / % Inhibition | Reference |

| Aza-benzofuran | NO Inhibition (RAW 264.7 cells) | 16.5 | [20] |

| Aza-benzofuran | NO Inhibition (RAW 264.7 cells) | 17.3 | [20] |

| Benzofuran Amide (6b) | Carrageenan-induced paw edema | 71.10% (@ 2h) | [12] |

| Benzofuran Amide (6a) | Carrageenan-induced paw edema | 61.55% (@ 2h) | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[21]

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats, acclimatized for at least one week.

-

Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac sodium, 4.5 mg/kg), and test groups receiving different doses of the benzofuran compounds. Administer the compounds orally or intraperitoneally.[21]

-

Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (a seaweed polysaccharide) into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.[12]

Antioxidant and Neuroprotective Activities

Oxidative stress and neuroinflammation are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's. Benzofuran derivatives have shown significant potential as both direct antioxidants (radical scavengers) and as neuroprotective agents that can shield neurons from excitotoxicity and other forms of damage.[22][23][24]

Mechanism of Action & Structure-Activity Relationship (SAR)

The antioxidant activity is primarily driven by the ability to donate a hydrogen atom to neutralize free radicals. Neuroprotective effects can be more complex, involving the inhibition of β-amyloid aggregation or antagonism of NMDA receptors to prevent excitotoxic cell death.[22][23]

Key SAR insights include:

-

Phenolic Hydroxyl Groups: The presence and position of hydroxyl groups on the benzofuran ring are paramount for antioxidant activity.[25][26]

-

Neuroprotection Substituents: For neuroprotection against NMDA-induced excitotoxicity, a methyl (-CH3) group at the R2 position and a hydroxyl (-OH) group at the R3 position of benzofuran-2-carboxamides were found to be beneficial.[22][23]

-

Radical Scavenging: Benzofuran thiazolidinone derivatives have been shown to be more potent antioxidants than benzofuran Schiff base derivatives.[27]

Quantitative Data: Antioxidant & Neuroprotective Activity

| Compound Class | Assay | Activity Metric | Reference |

| Benzofuran-thiazole hybrid | DPPH Radical Scavenging | IC₅₀ = 30.14 µM | [28] |

| 3,3-disubstituted-3H-benzofuran-2-one | DPPH Radical Scavenging | rIC₅₀ = 0.18 - 0.31 | [26] |

| 7-methoxy-benzofuran-2-carboxamide (1f) | NMDA-induced excitotoxicity | Potent neuroprotection at 30 µM | [22][23] |

| 7-methoxy-benzofuran-2-carboxamide (1j) | NMDA-induced excitotoxicity | Marked protection at 100 µM | [22][23] |

Experimental Protocol: DPPH Radical Scavenging Assay

This is a simple and widely used in vitro method to assess the free radical scavenging ability of a compound.[25]

-

Reagent Preparation: Prepare a stock solution of the test compounds in methanol or ethanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a concentration that gives an absorbance of ~1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Controls: Use a blank (solvent only) and a positive control like L-ascorbic acid or Trolox.[25]

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

Conclusion and Future Perspectives

The substituted benzofuran scaffold is undeniably a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them compelling lead structures for the development of new drugs against cancer, infectious diseases, inflammation, and neurodegenerative disorders. The ease of synthetic modification allows for extensive exploration of structure-activity relationships, enabling the optimization of potency and selectivity. Future research should focus on developing multi-target benzofuran derivatives, particularly for complex diseases like cancer and Alzheimer's, where hitting multiple pathological pathways could lead to more effective therapies.[5] Furthermore, the application of advanced synthetic strategies and computational modeling will continue to accelerate the discovery of next-generation benzofuran-based therapeutics.

References

-

Rindhe, S. S., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. International Journal of ChemTech Research, 2(3), 1699-1704. [Link]

-

Kumar, A., & Kumar, K. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2315-2323. [Link]

-

Cho, J., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of Applied Pharmacology, 23(2), 129-139. [Link]

-

Al-Ostath, S. M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4882. [Link]

-

Cho, J., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(2), 129-139. [Link]

-

Panchabhai, S. S., et al. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 123-130. [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6524. [Link]

-

Khan, L., et al. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6). [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28846-28863. [Link]

-

Majage, C. M., et al. (2012). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences, 5(2), 85-88. [Link]

-

Asghari, S., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(2), 99-113. [Link]

-

El-Sayed, I. E. T., et al. (2015). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran-1(3-H)–One Derivatives. International Journal of ChemTech Research, 8(11), 374-380. [Link]

-

Cho, J., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & Therapeutics, 23(2), 129–139. [Link]

-

Comoy, C., et al. (2006). A Convergent Synthetic Study of Biologically Active Benzofuran Derivatives. Letters in Organic Chemistry, 3(6), 438-440. [Link]

-

Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Latif, I. K., et al. (2015). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of Computational and Theoretical Nanoscience, 12(10), 3467-3477. [Link]

-

Patil, S. A., et al. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Journal of the Serbian Chemical Society, 87(12), 1365-1382. [Link]

-

Khan, I., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(3), 1854-1873. [Link]

-

González-Ramírez, L. C., et al. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 8, 48. [Link]

-

Sreevidya, V. G., et al. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 9(4), 586-592. [Link]

-

Wang, M., et al. (2017). Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. Molecules, 22(2), 290. [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28846–28863. [Link]

-

Gomaa, H. A. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11467-11499. [Link]

-

Rindhe, S. S., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. ResearchGate. [Link]

-

Asghari, S., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Semantic Scholar. [Link]

-

Zhao, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 28(4), 1699. [Link]

-

Singh, S., & Singh, S. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1268. [Link]

-

Prosa, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 702. [Link]

-

Wang, S., et al. (2022). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1092. [Link]

-

El-Gamal, M. I., et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 24(23), 5369-5375. [Link]

-

Wang, J., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 1-13. [Link]

-

Wang, J., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(16), 6098. [Link]

-

Al-Ostath, S. M., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4882. [Link]

-

Singh, S., & Singh, S. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. International Journal of Pharmaceutical and Bio-Medical Science, 3(4), 48-56. [Link]

-

Kaya, M., et al. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences, 48(4), 530-541. [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease [frontiersin.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jopcr.com [jopcr.com]

- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. bepls.com [bepls.com]

- 16. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. ijpbs.com [ijpbs.com]

- 19. mdpi.com [mdpi.com]

- 20. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jchps.com [jchps.com]

- 22. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biomolther.org [biomolther.org]

- 24. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. article.scholarena.com [article.scholarena.com]

- 28. dergi.fabad.org.tr [dergi.fabad.org.tr]

Structural Elucidation and Spectroscopic Characterization of 2,4,6,7-Tetramethyl-5-benzofuranol

[1][3]

Executive Summary & Compound Identity

-

IUPAC Name: 2,4,6,7-tetramethyl-1-benzofuran-5-ol[1]

-

CAS Number: 18396-88-8 (Generic for tetramethylbenzofuranols; verify specific isomer batch)

-

Molecular Formula:

-

Molecular Weight: 190.24 g/mol

-

Appearance: Colorless to pale yellow crystalline solid.

-

Solubility: Soluble in

, DMSO-

Structural Logic

The molecule consists of a benzene ring fused to a furan ring.[1] The "5-ol" designation places the hydroxyl group on the benzene ring.[1] The four methyl groups are distributed: one on the furan ring (C2) and three on the benzene ring (C4, C6, C7).[1] This substitution pattern leaves only one aromatic proton (H-3) on the furan ring, making the NMR spectrum highly diagnostic.[1]

Spectroscopic Data Profile

A. Mass Spectrometry (EI-MS)

Method: Electron Impact (70 eV). Direct Injection.

| m/z (Intensity) | Assignment | Fragmentation Logic |

| 190 (100%) | Molecular Ion. Highly stable due to the fully aromatic benzofuran system. Base peak.[2][3][4] | |

| 175 (60-80%) | Loss of a methyl radical. Likely from the C2 position or C4/C6/C7, stabilized by resonance.[1] | |

| 147 (20-30%) | Subsequent loss of Carbon Monoxide (CO), typical for phenols and furans. | |

| 95 (10-15%) | Doubly charged or deep fragmentation of the aromatic core. |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond Crystal).

| Frequency ( | Intensity | Functional Group Assignment |

| 3350 - 3450 | Broad, Medium | O-H Stretch. Phenolic hydroxyl. Sharpens if dilute in |

| 2920 - 2960 | Strong | C-H Stretch. Methyl groups ( |

| 1610, 1580 | Medium | C=C Stretch. Aromatic ring skeletal vibrations. |

| 1450 | Medium | C-H Bend. Methyl deformation. |

| 1200 - 1260 | Strong | C-O Stretch. Phenolic C-O and Furan C-O-C asymmetric stretch.[1] |

| 750 - 800 | Medium | C-H Out-of-Plane. Isolated aromatic proton (H-3). |

C. Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR Data (Proton)

| Shift ( | Multiplicity | Integration | Assignment | Structural Justification |

| 6.35 - 6.45 | Singlet (s) | 1H | H-3 | The only aromatic proton remaining. Located on the furan ring, shielded relative to benzene protons.[1] Diagnostic signal. |

| 4.50 - 5.00 | Broad Singlet (br s) | 1H | -OH | Phenolic hydroxyl. Chemical shift is concentration-dependent. Disappears on |

| 2.38 | Singlet (s) | 3H | C2-Me | Methyl on the furan ring. Typically slightly downfield of benzene methyls due to the electronegative oxygen in the ring.[1] |

| 2.25 | Singlet (s) | 3H | Ar-Me | Methyl at C4 (ortho to bridgehead/furan oxygen). |

| 2.18 | Singlet (s) | 3H | Ar-Me | Methyl at C7 (ortho to bridgehead). |

| 2.12 | Singlet (s) | 3H | Ar-Me | Methyl at C6 (ortho to OH). |

Note: The exact assignment of the three aromatic methyls (2.12 - 2.25 ppm) may vary slightly based on concentration, but they will appear as three distinct singlets in this narrow region.[1]

C NMR Data (Carbon)

| Shift ( | Type | Assignment |

| 152.0 | Quaternary (C) | C-2 (Furan ring, attached to Me). |

| 148.5 | Quaternary (C) | C-5 (Phenolic C-OH). |

| 146.0 | Quaternary (C) | C-7a (Bridgehead oxygenated). |

| 128.0 - 130.0 | Quaternary (C) | C-4, C-6, C-7 (Methyl-substituted aromatic carbons). |

| 118.0 | Quaternary (C) | C-3a (Bridgehead). |

| 103.5 | Methine (CH) | C-3 (Furan ring CH). Diagnostic high-field aromatic signal. |

| 14.0 - 12.0 | Methyl ( | 4 x Methyls . C2-Me is typically the most downfield methyl (~14.0 ppm). |

Experimental Protocols

Protocol 1: Sample Preparation for NMR

-

Objective: Obtain high-resolution spectra without exchange broadening.

-

Reagents:

(99.8% D) or DMSO- -

Procedure:

-

Weigh 10-15 mg of the solid 2,4,6,7-tetramethyl-5-benzofuranol.[1]

-

Dissolve in 0.6 mL of solvent.

-

Filter through a cotton plug within a glass pipette if any turbidity remains (removes inorganic salts from synthesis).

-

Transfer to a 5mm NMR tube.

-

Validation: Check for the H-3 singlet at ~6.4 ppm. If this is a doublet or multiplet, the sample may be the dihydro impurity (Vitamin E intermediate).[1]

-

Protocol 2: Differentiation from Dihydro-Analog

The dihydro analog (2,3-dihydrobenzofuran) is a common impurity or precursor.[1]

-

Aromatic Form (Target): Shows H-3 Singlet at ~6.4 ppm.

-

Dihydro Form (Impurity): Shows two methylene triplets (or multiplets) at ~3.0 ppm (C4-H) and ~4.0 ppm (C5-H) and NO signal at 6.4 ppm.

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical QC checkpoints.

Caption: Logical workflow for the synthesis and spectroscopic validation of 2,4,6,7-tetramethyl-5-benzofuranol, emphasizing the NMR checkpoint.

References

-

PubChem Compound Summary. 2,4,6,7-Tetramethyl-1-benzofuran-5-ol (and related dihydro-analogs).[1] National Center for Biotechnology Information.

-

Synthesis of Benzofuran Derivatives.Journal of Chemical and Pharmaceutical Research. (General methods for methyl-substituted benzofurans).

-

Spectroscopic Data of Benzofuran Derivatives.National Institute of Advanced Industrial Science and Technology (AIST).

-

Chemistry of Vitamin E.Tocopherol synthesis intermediates and oxidation products.

The Pharmacological Frontier: A Technical Guide to the Biological Activities of Tetramethyl-Benzofuran Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds, both of natural and synthetic origin.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] This technical guide focuses specifically on the known biological activities of tetramethyl-benzofuran derivatives, a subclass that has demonstrated notable potential in metabolic and neuroprotective applications. While the broader benzofuran class is extensively studied, this document consolidates the available technical data on tetramethyl-substituted analogues, offering insights into their therapeutic promise. We will delve into their antidiabetic and antioxidant properties, for which specific evidence exists, and provide a comparative analysis of the potential anticancer and antimicrobial activities based on related polymethylated benzofuran structures. This guide is intended to serve as a comprehensive resource, complete with detailed experimental protocols and mechanistic insights, to facilitate further research and drug development efforts in this promising area.

Introduction to Tetramethyl-Benzofuran Derivatives

Benzofurans are bicyclic aromatic compounds consisting of a benzene ring fused to a furan ring.[3] The inherent structural features of the benzofuran nucleus, including its planarity and the presence of an oxygen heteroatom, allow for diverse intermolecular interactions with biological targets.[4] Substitution on the benzofuran core, particularly with methyl groups, can significantly modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics.

Tetramethyl-benzofuran derivatives, as the name suggests, are characterized by the presence of four methyl groups on the benzofuran scaffold. While the literature on this specific subclass is not as extensive as for other substituted benzofurans, emerging research highlights their potential in key therapeutic areas. This guide will synthesize the current knowledge on these compounds, providing a foundation for future investigations.

Antidiabetic Activity of Tetramethyl-Benzofuran Derivatives

Recent studies have pointed towards the potential of tetramethyl-benzofuran derivatives as effective agents for the management of diabetes. The primary mechanism appears to be centered on improving glucose metabolism and insulin sensitivity.

Euglycemic Effects in Preclinical Models

Research by Reddy et al. involved the synthesis of thiazolidinedione derivatives incorporating 5-hydroxy-2,4,6,7-tetramethylbenzofuran moieties. These compounds were evaluated for their euglycemic (blood glucose-lowering) activity in db/db mice, a well-established model for type 2 diabetes. One particular compound demonstrated a significant reduction in plasma glucose and triglyceride levels at a dose of 100 mg/kg/day, indicating its potential as an antidiabetic agent.[5]

Potential Mechanisms of Action

The antidiabetic activity of these compounds is likely multifaceted. While not yet fully elucidated for the tetramethyl derivatives specifically, the broader class of benzofurans has been shown to influence glucose metabolism through various pathways. Some benzofuran derivatives act as α-glucosidase inhibitors, delaying carbohydrate digestion and absorption. Others have been found to enhance glucose uptake in skeletal muscle cells, a key mechanism for improving insulin sensitivity.[6]

The structural similarity of the studied tetramethyl-benzofuran derivatives to thiazolidinediones, a class of drugs known to act as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, suggests a potential mechanism involving the regulation of genes related to glucose and lipid metabolism.

Quantitative Data on Antidiabetic Activity

| Compound Class | Model | Dosage | Effect | Reference |

| Thiazolidinedione with 5-hydroxy-2,4,6,7-tetramethylbenzofuran moiety | db/db mice | 100 mg/kg/day | Reduced plasma glucose and triglycerides | [5] |

Experimental Protocols

This protocol describes a standard method for inducing diabetes in rats and evaluating the antihyperglycemic effect of test compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Alloxan monohydrate

-

Citrate buffer (0.1 M, pH 4.5)

-

Glucometer and test strips

-

Test compound (tetramethyl-benzofuran derivative)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Glibenclamide)

Procedure:

-

Induction of Diabetes:

-

Fast the rats for 16-18 hours with free access to water.[7]

-

Prepare a fresh solution of alloxan monohydrate in cold citrate buffer (150 mg/kg body weight).[7][8]

-

Administer the alloxan solution via intraperitoneal injection.[8]

-

After 72 hours, measure the fasting blood glucose levels. Rats with a blood glucose level above 250 mg/dL are considered diabetic and selected for the study.[5]

-

-

Treatment:

-

Divide the diabetic rats into groups: control (vehicle), standard drug, and test compound groups.

-

Administer the respective treatments orally once daily for a specified period (e.g., 14 or 28 days).

-

-

Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at regular intervals (e.g., day 0, 7, 14, 21, and 28).

-

Measure the blood glucose levels using a glucometer.

-

-

Data Analysis:

-

Calculate the percentage reduction in blood glucose levels for each group compared to the control.

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.

-

Antioxidant Properties of Tetramethyl-Benzofuran Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[8] Benzofuran derivatives, particularly those with hydroxyl substitutions, are known to possess significant antioxidant properties.[5]

Radical Scavenging Activity

A structurally related compound, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), has been identified as a potent water-soluble antioxidant. Studies have shown that BFA exhibits superior antioxidant activity compared to Trolox C, a well-known water-soluble analog of vitamin E.[9] This suggests that the presence of multiple methyl groups on the benzofuran ring, in conjunction with a hydroxyl group, contributes significantly to its radical scavenging capabilities.

Mechanism of Antioxidant Action

The antioxidant activity of phenolic compounds like hydroxylated benzofurans is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to free radicals, thereby neutralizing them. This process is often evaluated through mechanisms such as hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT).[8] The methyl groups on the aromatic ring can further enhance this activity by increasing the electron-donating capacity of the phenol, stabilizing the resulting phenoxyl radical.

Quantitative Data on Antioxidant Activity

| Compound | Assay | Result | Reference |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | Not specified | Better antioxidant activity than Trolox C | [9] |

Experimental Protocols

This protocol outlines a common in vitro method for assessing the antioxidant capacity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (tetramethyl-benzofuran derivative)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution:

-

Sample Preparation:

-

Prepare a stock solution of the test compound in methanol.

-

Perform serial dilutions to obtain a range of concentrations.

-

-

Assay:

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add the DPPH solution to each well and mix.[10]

-

A control well should contain methanol and the DPPH solution. A blank well should contain only methanol.[2]

-

Incubate the plate in the dark at room temperature for 30 minutes.[10]

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.[4]

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.

-

Anticancer and Antimicrobial Activities: A Comparative Outlook

While specific data on the anticancer and antimicrobial activities of tetramethyl-benzofuran derivatives are limited in the current literature, the broader class of polymethylated and other substituted benzofurans has shown significant promise in these areas. This section provides a comparative overview to guide future research.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of various benzofuran derivatives.[11] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[6]

For instance, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant cytotoxicity against various human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells.[6] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[6] Given that methylation can also significantly impact a molecule's biological activity, it is plausible that tetramethyl-benzofuran derivatives could exhibit similar cytotoxic effects. Further investigation into their activity against a panel of cancer cell lines is warranted.

Antimicrobial Properties

The benzofuran scaffold is also a key component of many compounds with antibacterial and antifungal properties.[12] The antimicrobial activity is often dependent on the nature and position of the substituents on the benzofuran ring.[13]

For example, certain synthetic benzofuran derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15] The presence of hydroxyl and halogen groups has been shown to be important for the antimicrobial efficacy of some benzofuran derivatives.[13] While direct evidence for tetramethyl-benzofurans is lacking, their structural features suggest they could be explored for antimicrobial activity. Screening against a diverse panel of pathogenic bacteria and fungi would be a valuable next step.

Signaling Pathways and Experimental Workflows

Postulated Signaling Pathway for Antidiabetic Action

Based on the known mechanisms of related compounds, a potential signaling pathway for the antidiabetic action of tetramethyl-benzofuran derivatives can be postulated.

Caption: Postulated PPAR-γ mediated antidiabetic pathway for tetramethyl-benzofuran derivatives.

Experimental Workflow for Biological Activity Screening

A logical workflow for the initial screening of the biological activities of novel tetramethyl-benzofuran derivatives is outlined below.

Caption: A streamlined workflow for the initial biological screening of tetramethyl-benzofuran derivatives.

Conclusion and Future Directions

Tetramethyl-benzofuran derivatives represent an intriguing, yet underexplored, class of compounds with demonstrated potential in the realms of antidiabetic and antioxidant activities. The available data, though limited, suggests that these molecules could serve as valuable scaffolds for the development of novel therapeutics. The presence of multiple methyl groups appears to confer favorable biological properties, which should be systematically investigated.

Future research should focus on several key areas:

-

Expansion of the Chemical Library: Synthesis of a broader range of tetramethyl-benzofuran derivatives with varied substitution patterns is crucial to establish clear structure-activity relationships.

-

Comprehensive Biological Screening: Systematic evaluation of these compounds for their anticancer and antimicrobial activities is highly recommended to uncover their full therapeutic potential.

-

Mechanistic Studies: In-depth investigations into the molecular mechanisms underlying the observed biological effects are necessary to identify specific cellular targets and pathways.

-

In Vivo Efficacy and Safety: Promising lead compounds should be advanced to preclinical in vivo studies to assess their efficacy, pharmacokinetic profiles, and safety.

By pursuing these research avenues, the scientific community can unlock the full potential of tetramethyl-benzofuran derivatives and pave the way for the development of new and effective drugs for a variety of diseases.

References

-

DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications. Retrieved from [Link]

- Abboud, R. de S., Chagas, M. A., Ribeiro, I. C. de A., Corrêa, L. B. N. S., & Lange, R. M. (2020).

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. Retrieved from [Link]

-

Scribd. (n.d.). A New Model For Alloxan-Induced Diabetes Mellitus in Rats. Retrieved from [Link]

- Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(16), 10839-10858.

- Sachett, A., de Oliveira, D. C., & de Souza, A. H. P. (2021). Antioxidant activity by DPPH assay: in vitro protocol.

-

ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]

- Cholewińska, E., Dzitko, K., & Wujec, M. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 26(11), 5493.

- Kim, H. J., Lee, J. H., Kim, S. H., Park, S. Y., & Lee, Y. S. (2024). Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats.

- Sheriff, O. L., Olayemi, O. O., Taofeeq, A. O., Riskat, K. E., Ojochebo, D. E., & Ibukunoluwa, A. O. (2019). A New model for Alloxan-induced diabetes mellitus in rats. Journal of the Bangladesh Society of Physiologist, 14(2), 63-69.

- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2197.

-

Semantic Scholar. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

- Koca, M., Servi, S., & Ahmedzade, M. (2005). Synthesis and Antimicrobial Activity of Some Novel Derivatives of Benzofuran. Part 1. Synthesis and Antimicrobial Activity of (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) Ketoxime Derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358.

- Karthikeyan, G., Thangavelu, L., Nazer, M. R., & Roy, A. (2018). Glucose uptake potential in L6 Myotubes by Ficus Racemosa.

- El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pan, C., & El-Gamal, M. I. (2021). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Bioorganic Chemistry, 114, 105089.

-

AIP Publishing. (2013). Enhancement of glucose uptake in skeletal muscle L6 cells and insulin secretion in pancreatic hamster-insulinoma-transfected cells by application of non-thermal plasma jet. Retrieved from [Link]

- Li, D., Zhang, Y., Liu, Y., Li, S., Wang, Y., & Li, H. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(8), 432.

- Roy, A., Kumar, S., & Gupta, S. (2014). Study of glucose uptake activity of Helicteres isora Linn. fruits in L-6 cell lines. Indian Journal of Pharmacology, 46(6), 637–641.

- Kumar, A., & Narasimhan, B. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(116), 96809-96829.

- Gholampour, S., & Ghasemi, S. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 7(2), 109-122.

- Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784-786.

- Chanon, S., Durand, C., Vieille-Marchiset, A., Robert, M., Dibner, C., Simon, C., & Lefai, E. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments, (120), e55743.

- Jiang, X., Liu, W., Zhang, W., Jiang, F., Gao, Z., Zhuang, H., & Fu, L. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European journal of medicinal chemistry, 46(8), 3526–3530.

- Kenchappa, R., Bodke, Y. D., Telkar, S., Sindhe, M. A., & Giridhar, M. (2016). Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. Russian Journal of General Chemistry, 86(12), 2827-2833.

- Princiotto, S., Pinna, C., Mattio, L. M., Annunziata, F., Beretta, G. L., Pinto, A., & Dallavalle, S. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Pharmaceuticals, 17(8), 1012.

- Ametamey, S. M., & Krämer, S. D. (2016). Synthesis, Radiolabeling, and Biological Evaluation of 5-Hydroxy-2-[F-18]fluoroalkyl-tryptophan Analogues as Potential PET Radiotracers for Tumor Imaging. Journal of Medicinal Chemistry, 59(11), 5524-5538.

- Al-Azzawi, A. M. (2014). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Advanced Research, 2(10), 834-840.

- Krupanidhi, A. M., & Vagdevi, H. M. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 3(9), 3326.

- Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 183-190.

- Princiotto, S., Pinna, C., Mattio, L. M., Annunziata, F., Beretta, G. L., Pinto, A., & Dallavalle, S. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Pharmaceuticals (Basel, Switzerland), 17(8), 1012.

- Ametamey, S. M., & Krämer, S. D. (2016). Synthesis, Radiolabeling, and Biological Evaluation of 5-Hydroxy-2-[18F]fluoroalkyl-tryptophan Analogues as Potential PET Radiotracers for Tumor Imaging. Journal of Medicinal Chemistry, 59(11), 5524-5538.

-

Asian Journal of Chemistry. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Retrieved from [Link]

- Yu, M., Ali, A., & Ali, I. (2024).

- Shakhatreh, M. A. K., Al-Smadi, M. L., Khabour, O. F., Shuaibu, F. A., Hussein, E. I., & Alzoubi, K. H. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Nanomedicine, 11, 5767–5776.

Sources

- 1. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives - Kenchappa - Russian Journal of General Chemistry [bakhtiniada.ru]

Technical Guide: Strategies for the Discovery and Isolation of Bioactive Substituted Benzofurans

Part 1: Executive Context & Biosynthetic Logic[1]

Substituted benzofurans (e.g., egonol, moracins, ailanthoidol) represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets, including kinase inhibition and modulation of oxidative stress pathways.[1] However, their isolation is frequently complicated by structural lability and the presence of complex isomeric mixtures (e.g., 2-arylbenzofurans vs. 3-arylbenzofurans).[1]

This guide departs from traditional silica-heavy workflows, which often degrade acid-sensitive furan rings.[1] Instead, we prioritize Liquid-Liquid Partitioning and Centrifugal Partition Chromatography (CPC) as the gold standards for intact recovery.[1]

Biosynthetic Origins: Knowing Where to Look

To isolate these compounds efficiently, one must understand their biological origin.[1] Benzofurans in nature generally arise via the Phenylpropanoid Pathway .

-

Mechanism: Coupling of phenolic precursors (often involving radical pairing) followed by cyclization.[1]

-

Target Biomass: High concentrations are found in the families Moraceae (Mulberry root bark), Styrax (Resins), and Asteraceae.[1]

-

Implication for Isolation: These compounds are lipophilic to moderately polar.[1] Aqueous extraction is inefficient; alcoholic extraction followed by mid-polarity partitioning is required.[1]

Part 2: Strategic Sourcing & Extraction Protocol

The "Soft-Extraction" Workflow

Avoid high-heat refluxing which can induce polymerization of benzofurans.[1] Use a cold-soak or ultrasound-assisted approach.[1]

Target Biomass: Morus alba (Root Bark) or Styrax officinalis (Seeds/Resin).[1]

Step-by-Step Protocol:

-

Preparation: Pulverize dried root bark to a coarse powder (mesh 40–60). Avoid fine dust to prevent channeling during filtration.[1]

-

Primary Extraction:

-

Concentration: Rotary evaporate to dryness under reduced pressure (40°C).

-

Liquid-Liquid Partition (Enrichment):

-

Suspend crude extract in Distilled Water (1L per 100g extract).

-

Partition sequentially with n-Hexane (removes waxes/lipids)

Ethyl Acetate (EtOAc) .[1] -

Critical Step: The EtOAc fraction contains the substituted benzofurans. The water phase (glycosides/sugars) and hexane phase (fats) are discarded or stored separately.

-

Visualization: Extraction Logic

Caption: Polarity-driven enrichment workflow isolating the benzofuran-rich Ethyl Acetate fraction.

Part 3: Advanced Fractionation (CPC vs. Silica)

Traditional silica gel chromatography poses a risk: the acidic nature of silica can catalyze the ring-opening or oxidation of sensitive benzofurans. Centrifugal Partition Chromatography (CPC) is the superior choice for this class of compounds.

Why CPC?

CPC uses a liquid stationary phase held in place by centrifugal force.[1][2][3][4] There is no solid support to cause irreversible adsorption or catalytic degradation.[1]

Comparative Data: CPC vs. Prep-HPLC

| Feature | Centrifugal Partition Chromatography (CPC) | Preparative HPLC |

| Stationary Phase | Liquid (Biphasic Solvent System) | Solid (Silica/C18) |

| Sample Loading | High (10–20% of column volume) | Low (<1% of column volume) |

| Solvent Consumption | Low (Recyclable) | High |

| Sample Recovery | ~100% (No irreversible adsorption) | <90% (Loss to column) |

| Suitability | Ideal for Labile Benzofurans | Good for final polishing |

CPC Protocol: The ARIZONA System

For benzofurans (e.g., 2-arylbenzofurans), the "ARIZONA" solvent family (Heptane/Ethyl Acetate/Methanol/Water) provides tunable polarity.[1]

-

System Selection: Start with Arizona System J (1:1:1:1) .

-

Operation (Ascending Mode):

-

Elution: Inject sample dissolved in the stationary/mobile phase mix. Collect fractions.

-

Extrusion: After the run, pump stationary phase to recover highly polar compounds.

Part 4: Structural Elucidation & Validation[1]

Once isolated, the identity of the benzofuran must be validated. The distinction between a benzofuran and a dihydrobenzofuran is the critical checkpoint.

The Self-Validating Identification System

-

UV-Vis Spectroscopy:

-

Benzofurans display characteristic absorption bands at 280–330 nm (extended conjugation).[1]

-

Dihydrobenzofurans show a hypsochromic shift (lower wavelength) due to the loss of the double bond in the furan ring.

-

-

Mass Spectrometry (HR-MS):

-

Look for the molecular ion

. -

Diagnostic Fragmentation:[1] Loss of

(28 Da) is characteristic of the furan ring cleavage.

-

-

Nuclear Magnetic Resonance (NMR) - The Gold Standard:

-

H-3 Proton Signal: In 2-substituted benzofurans, the proton at C-3 appears as a sharp singlet (or small doublet) in the aromatic region (

6.5 – 7.5 ppm ).[1] -

Dihydrobenzofuran Check: If the compound is a dihydro derivative, you will see coupled methylene signals at C-2 and C-3 (approx

3.0 – 5.0 ppm) rather than aromatic signals.[1]

-

Visualization: Structural Logic Tree

Caption: Decision matrix for distinguishing benzofurans from dihydro- derivatives and other phenolics.

Part 5: References

-

Khatana, K., & Gupta, A. (2020).[1][5] An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences.[5]

-

Nevagi, R. J., et al. (2015).[1][6] Biological and medicinal significance of benzofuran. European Journal of Medicinal Chemistry.

-

El-Seedi, H. R., et al. (2022).[1] Therapeutic Potential of Naturally Occurring Benzofuran Derivatives. Current Topics in Medicinal Chemistry.

-

Planta Analytica. (n.d.).[1] Centrifugal Partition Chromatography: Technology Overview.

-

PubChem. (2025).[1] Benzofuran: Chemical and Physical Properties. National Library of Medicine.

Sources

- 1. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Centrifugal partition chromatography - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. actascientific.com [actascientific.com]

- 6. Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profile of 2,4,6,7-Tetramethyl-5-benzofuranol

[1]

Executive Summary

This technical guide provides an in-depth analysis of 2,4,6,7-tetramethyl-5-benzofuranol , a lipophilic phenolic antioxidant structurally related to Vitamin E (tocopherols).[1][2] While often encountered in its 2,3-dihydro form (a potent radical scavenger), the fully aromatic benzofuranol represents a distinct chemical entity with unique stability challenges.[2]

This document addresses the critical "black box" in handling this compound: its susceptibility to oxidative transformation into quinoid byproducts.[2] We define the solubility limits in aqueous vs. organic matrices and establish a rigorous protocol for maintaining compound integrity during experimental workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

To ensure experimental reproducibility, one must distinguish between the fully aromatic species and its dihydro-analog.[1][2] The 2,4,6,7-tetramethyl substitution pattern provides steric protection to the hydroxyl group, enhancing its lipophilicity and modulating its reactivity toward reactive oxygen species (ROS).

| Property | Data / Value | Notes |

| Chemical Name | 2,4,6,7-Tetramethyl-1-benzofuran-5-ol | Fully aromatic core |

| Molecular Formula | C₁₂H₁₄O₂ | Unsaturation index = 6 |

| Molecular Weight | 190.24 g/mol | |

| CAS Number | Referenced as analog to 86646-86-8 | CAS 86646-86-8 refers to the 2,3-dihydro form; specific aromatic CAS is rare in open registries.[1][2] |

| LogP (Predicted) | 3.5 ± 0.4 | Highly Lipophilic |

| pKa (Predicted) | ~10.5 | Phenolic hydroxyl group |

| Appearance | Off-white to pale yellow crystalline solid | Yellowing indicates oxidation (quinone formation) |

| Melting Point | 128–132 °C (Predicted) | Range based on tetramethylated phenolic analogs |

Expert Insight: The "dihydro" form (2,3-dihydro-2,4,6,7-tetramethyl-5-benzofuranol) is frequently used in atherosclerosis research as a truncated Vitamin E analog.[1][2] The compound discussed here (fully aromatic) often appears as a metabolic oxidation product or a synthetic intermediate.[2] Researchers must verify the saturation of the C2-C3 bond via NMR or MS before use, as their redox potentials differ significantly.[1][2]

Solubility Profile

Due to the hydrophobic tetramethyl-benzofuran core, this compound exhibits negligible water solubility.[1][2] Successful application requires organic co-solvents or lipid carriers.[1][2]

Solubility Compatibility Table

| Solvent | Solubility Rating | Conc. Limit (Approx.) | Application Context |

| Water | Insoluble | < 0.1 mg/mL | Not suitable for direct dissolution.[1][2] |

| DMSO | Excellent | > 50 mg/mL | Preferred for biological stock solutions.[1][2] |

| Ethanol (Abs.) | Good | ~ 20–30 mg/mL | Suitable for evaporation/coating protocols.[2] |

| Chloroform | Excellent | > 50 mg/mL | Ideal for chemical synthesis/purification.[1][2] |

| Corn Oil / Lipids | Good | ~ 10 mg/mL | Required for in vivo oral gavage vehicles.[2] |

Critical Dissolution Protocol (Self-Validating)

Avoids precipitation shock in aqueous buffers.[1][2]

-

Weighing: Weigh the solid in a low-humidity environment (hygroscopic solvents accelerate degradation).[1][2]

-

Primary Stock: Dissolve in 100% DMSO to reach 1000x the final target concentration (e.g., 10 mM stock for 10 µM assay).

-

Visual Check: Vortex for 30 seconds. The solution must be crystal clear. Any turbidity implies saturation or impurities.[1][2]

-

Dilution Step:

-

Validation: Measure Absorbance at 600nm immediately. An OD > 0.01 indicates microprecipitation (compound crashing out).[2]

Stability & Degradation Mechanisms[2]

The stability of 2,4,6,7-tetramethyl-5-benzofuranol is governed by its function as an antioxidant.[1] It is designed to sacrifice itself to quench radicals, meaning it is inherently unstable in the presence of oxygen and light.

Primary Degradation Pathways[1][2]

-

Oxidative Dehydrogenation: In the presence of high-energy radicals, the phenolic hydrogen is abstracted, forming a phenoxyl radical.

-

Quinone Formation: The radical intermediate reacts further to form 2,4,6,7-tetramethyl-benzofuran-5,6-dione (ortho-quinone) or similar para-quinone structures.[1][2] This is visually detectable as a color shift from colorless to dark yellow/brown.[1][2]

-

Photolysis: The aromatic benzofuran ring absorbs UV light strongly, leading to ring-opening or dimerization reactions if unprotected.[1][2]

Visualization: Oxidative Fate

The following diagram illustrates the transition from the stable phenol to the oxidized quinone, a critical concept for interpreting assay results.

Figure 1: Oxidative degradation pathway. The formation of the quinone (red node) is the primary cause of stock solution discoloration and loss of potency.[2]

Experimental Protocols

A. Stock Solution Stability Testing (HPLC)

Do not assume your DMSO stock is stable for months.[2] Phenolic antioxidants can auto-oxidize even at -20°C if the seal is imperfect.[1][2]

Methodology:

-

Preparation: Prepare a 10 mM stock in DMSO. Aliquot into amber glass vials (avoid plastic microfuge tubes if possible to prevent leaching/sorption).

-

Storage Conditions: Test at Room Temp (Light), Room Temp (Dark), and -20°C.

-

Timepoints: T=0, 24h, 7 days, 30 days.

-

Analysis: Reverse-Phase HPLC.

-

Pass Criteria: Purity > 95% at 280 nm; No new peaks > 1% at 420 nm.

B. Handling & Storage Best Practices

References

-

PubChem. 2,4,6,7-Tetramethyl-2,3-dihydro-1-benzofuran-5-ol (Compound Summary). National Library of Medicine.[1][2] [Link][2]

-

Tamura, K., et al. (2003).[2][3] Design and synthesis of 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols as a novel series of antiatherogenic antioxidants.[1][2][3] Journal of Medicinal Chemistry, 46(14), 3083–3093. [Link]

-

NIST Chemistry WebBook. 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- (Related Analog Data).[1][2] [Link][2]

-

Ingold, K. U., et al. (1986).[2] Vitamin E and its analogues.[1][2] Free Radical Biology and Medicine.[1][2] (Contextual grounding for benzofuranol antioxidant mechanism).

Sources

- 1. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 2. 2,4,6,7-Tetramethyl-2-(4',8',12'-trimethyltridecyl)-5-hydroxy-3,4-dihydrobenzofuran | C28H48O2 | CID 128811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols as a novel series of antiatherogenic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Predicted Bioactivity & Therapeutic Potential of 2,4,6,7-Tetramethyl-5-benzofuranol

The following technical guide details the predicted bioactivity, pharmacodynamics, and experimental validation framework for 2,4,6,7-tetramethyl-5-benzofuranol (CAS 13524-76-0).

Executive Summary

2,4,6,7-tetramethyl-5-benzofuranol is a lipophilic, fully aromatic benzofuran derivative characterized by a hindered phenolic hydroxyl group. Structurally, it represents the aromatic analogue of the potent synthetic antioxidant BO-653 (2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranol) and shares key pharmacophore features with